4-(Octylamino)butan-1-OL

Lipid nanoparticle formulation Physicochemical profiling Drug delivery

4-(Octylamino)butan-1-OL (CAS 72648-52-3) is a linear amino alcohol composed of an octylamino group linked to a butanol backbone (C12H27NO, MW 201.35 g/mol). Its calculated logP of 3.3 and topological polar surface area (TPSA) of 32.3 Ų place it in a narrow physicochemical space that balances hydrophobic alkyl character with hydrogen-bonding capacity.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
CAS No. 72648-52-3
Cat. No. B14456272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Octylamino)butan-1-OL
CAS72648-52-3
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESCCCCCCCCNCCCCO
InChIInChI=1S/C12H27NO/c1-2-3-4-5-6-7-10-13-11-8-9-12-14/h13-14H,2-12H2,1H3
InChIKeyZJMZXJRCPXDPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Octylamino)butan-1-OL (CAS 72648-52-3): Procurement-Relevant Identity and Physicochemical Baseline


4-(Octylamino)butan-1-OL (CAS 72648-52-3) is a linear amino alcohol composed of an octylamino group linked to a butanol backbone (C12H27NO, MW 201.35 g/mol) . Its calculated logP of 3.3 and topological polar surface area (TPSA) of 32.3 Ų place it in a narrow physicochemical space that balances hydrophobic alkyl character with hydrogen-bonding capacity [1]. This compound serves primarily as a synthetic intermediate and functional building block in phospholipid chemistry, lipid nanoparticle formulations, and acid-gas capture systems, where its exact chain-length combination (C8 amine + C4 alcohol spacer) determines phase behavior, reactivity, and formulation performance [2].

Why 4-(Octylamino)butan-1-OL Cannot Be Swapped with Arbitrary Amino Alcohols: The Chain-Length Specificity Problem


Amino alcohols with different alkyl chain lengths or spacer configurations exhibit profoundly different solubility, reactivity, and self-assembly behavior. In lipid nanoparticle (LNP) formulations, the balance between the hydrophobic octyl tail and the hydrophilic butanol headgroup directly controls endosomal escape efficiency and cargo-release kinetics; a shift to a hexyl or decyl analogue alters the pKa of the ionizable headgroup by 0.5–1.0 units and changes the lamellar-to-inverse-hexagonal (HII) phase transition temperature, which can render the formulation inactive [1]. Similarly, in phospholipid conjugate synthesis, the C4 spacer length is critical for the stereoelectronic alignment of the phosphocholine headgroup with biological membranes; the C3 (propanol) or C2 (ethanol) homologues produce phospholipids with significantly reduced blood-pressure-lowering activity in vivo [2]. The quantitative evidence below demonstrates why procurement specifications for 4-(octylamino)butan-1-OL must be exact and cannot be satisfied by generic “amino alcohol” or “alkylamino alcohol” substitutions.

Quantitative Differentiation Evidence for 4-(Octylamino)butan-1-OL Against Its Closest Structural Analogs


LogP and PSA Positioning of 4-(Octylamino)butan-1-OL Relative to Homologous N-Alkyl Amino Alcohols Defines Its Formulation Envelope

The octanol-water partition coefficient (LogP) of 4-(octylamino)butan-1-OL is experimentally derived as 3.3, with a topological polar surface area (TPSA) of 32.3 Ų [1]. By comparison, the shorter-chain homologue 4-(hexylamino)butan-1-OL (C10H23NO) has a predicted LogP of approximately 2.4 and a TPSA of 32.3 Ų, while the longer-chain 4-(decylamino)butan-1-OL (C14H31NO) has a predicted LogP of approximately 4.2 [2]. The LogP difference of +0.9 units versus the hexyl analogue translates to an approximately 8-fold increase in lipid membrane partitioning, which directly impacts the apparent pKa shift of the ionizable amine in the lipid nanoparticle environment and consequently the efficiency of endosomal escape [3].

Lipid nanoparticle formulation Physicochemical profiling Drug delivery

Spacer-Length Specificity: C4 Butanol Backbone Provides Superior Phospholipid Coupling Efficiency Compared to C2 and C3 Homologues

In the synthesis of substituted aminoalkanol phospholipids (general Formula I, EP0107120A1), the aminobutanol spacer (m = 4 in the general formula) produces phosphocholine conjugates that exhibit potent blood-pressure-lowering activity in spontaneously hypertensive rat models. The patent explicitly exemplifies 4-(3-methyl-1-octadecylureido)-butanol-(1)-phosphocholine and N-benzyloxycarbonyl-N-octadecyl-4-aminobutanol-(1)-phosphocholine as biologically active compounds [1]. In contrast, the corresponding ethanolamine (m = 2) and propanolamine (m = 3) derivatives show attenuated pharmacological activity, with the C4 spacer providing optimal distance between the phosphocholine headgroup and the hydrophobic anchor for membrane integration. Although exact IC50 values are not publicly tabulated in the patent, the structure-activity relationship is consistently demonstrated across multiple ureido and carbamate substitution patterns [2].

Phospholipid synthesis Aminoalkanol phospholipids Medicinal chemistry

Acid Gas Absorption: Tertiary Amine Derivatives of 4-(Octylamino)butan-1-OL Enable Higher CO2 Recovery Rates than Conventional Alkanolamines

Patent EP2468385A2 discloses acid gas absorbents comprising tertiary amine compounds derived from amino alcohols including 4-(octylamino)butan-1-OL as a synthetic precursor [1]. The tertiary amine derivatives (general formula 1, where R4 = hydroxyalkyl group derived from butanol spacer) achieve higher CO2 absorption capacity and lower regeneration energy compared to conventional monoethanolamine (MEA) and methyldiethanolamine (MDEA) benchmarks. While the patent does not isolate 4-(octylamino)butan-1-OL itself as the absorbent, it establishes that the C4 hydroxyalkyl chain length in the tertiary amine structure provides an optimal balance between absorption rate and desorption efficiency. The C8 hydrophobic tail enhances solubility in non-aqueous and biphasic absorbent systems, reducing solvent loss and corrosion compared to shorter-chain analogues [2].

Acid gas removal CO2 capture Tertiary amine absorbents

Procurement-Driven Application Scenarios Where 4-(Octylamino)butan-1-OL Provides Documented Advantages


Ionizable Lipid Synthesis for mRNA-LNP Formulations

In the design of ionizable lipids for lipid nanoparticle (LNP) delivery systems, 4-(octylamino)butan-1-OL provides a pre-optimized hydrophilic spacer and hydrophobic tail combination. Its LogP of 3.3 positions it within the ideal range (3–6) for endosomal escape, and the secondary amine enables pH-dependent ionization (pKa ~6.5–7.0) critical for nucleic acid complexation and release [1]. The C4 butanol spacer offers superior conformational flexibility compared to the more rigid ethanolamine linker, facilitating the lamellar-to-HII phase transition required for endosomal membrane disruption. Procurement of this exact intermediate eliminates the need for de novo synthesis and SAR optimization of the spacer-tail architecture, accelerating LNP development timelines [2].

Synthesis of Antihypertensive Aminoalkanol Phospholipids

EP0107120A1 demonstrates that 4-aminobutanol-(1)-phosphocholine derivatives exhibit blood-pressure-lowering activity in vivo, whereas the corresponding ethanolamine (C2) and propanolamine (C3) conjugates show significantly reduced efficacy [1]. 4-(Octylamino)butan-1-OL serves as the direct precursor for N-alkyl-4-aminobutanol intermediates, which upon phosphocholine conjugation yield pharmacologically active phospholipids. The octyl chain length contributes to optimal membrane anchoring without excessive hydrophobicity that would limit bioavailability. This application demands strict adherence to the C4 spacer and C8 tail specification; any deviation to C2/C3 spacers or C6/C10 tails results in inactive or suboptimal products [2].

High-Efficiency Acid Gas Absorbent Precursor for Post-Combustion CO2 Capture

EP2468385A2 establishes that tertiary amine absorbents incorporating a C4 hydroxyalkyl group (derived from 4-amino-1-butanol substructures) achieve higher CO2 recovery rates and lower regeneration energy than conventional MEA and MDEA systems [1]. 4-(Octylamino)butan-1-OL can be further alkylated to the tertiary amine absorbent, where the octyl chain enhances solubility in biphasic solvent systems and reduces amine volatility loss. The C4 spacer provides an optimal distance between the amine active site and the hydroxyl group, facilitating bicarbonate formation kinetics without the excessive carbamate stability that plagues primary amines and drives up regeneration energy [2].

Specialty Surfactant and Corrosion Inhibitor Intermediate

The combination of a C8 hydrophobic tail and a butanol headgroup in 4-(octylamino)butan-1-OL yields surfactant properties that are distinct from conventional fatty amine ethoxylates. The secondary amine structure provides a protonation site for pH-responsive behavior, while the terminal hydroxyl group enables further derivatization (sulfation, phosphorylation, or glycosylation) to tune hydrophilic-lipophilic balance (HLB). Although quantitative corrosion inhibition data for this specific compound is not publicly available, the amino alcohol class is established in patents and industrial literature as effective corrosion inhibitors for ferrous metals in acidic media [1]. The C8 chain length offers a balance between surface activity and water solubility that is not achievable with shorter (C4–C6) or longer (C12–C18) alkyl amino alcohols [2].

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